molecular formula C8H5ClNaO4 B035496 Sodium 2-carboxy-4-chlorobenzoate CAS No. 56047-23-5

Sodium 2-carboxy-4-chlorobenzoate

Cat. No.: B035496
CAS No.: 56047-23-5
M. Wt: 223.56 g/mol
InChI Key: PZKLMLXRHBPLHE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Monosodium 4-chlorophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monosodium 4-chlorophthalate has several applications in scientific research, including:

Comparison with Similar Compounds

Monosodium 4-chlorophthalate can be compared with other similar compounds, such as:

Monosodium 4-chlorophthalate is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts.

Properties

CAS No.

56047-23-5

Molecular Formula

C8H5ClNaO4

Molecular Weight

223.56 g/mol

IUPAC Name

sodium;2-carboxy-4-chlorobenzoate

InChI

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);

InChI Key

PZKLMLXRHBPLHE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+]

SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O.[Na]

56047-23-5

Pictograms

Irritant

Synonyms

2-benzenedicarboxylicacid,4-chloro-monosodiumsalt; 4-CHLOROPHTHALIC ACID MONOSODIUM SALT; 4-CHLOROPHTHALIC ACID SODIUM SALT; 4-CHLORO-2-CARBOXYBENZOIC ACID MONOSODIUM SALT; 4-CHLORO-1,2-DICARBOXYBENZENE MONOSODIUM SALT; MONOSODIUM 4-CHLOROPHTHALATE; SODIUM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 2
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 4
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 5
Sodium 2-carboxy-4-chlorobenzoate
Reactant of Route 6
Sodium 2-carboxy-4-chlorobenzoate
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Q & A

Q1: What is the role of monosodium 4-chlorophthalate in the synthesis of 4-chlorophthalic anhydride?

A1: The abstract describes monosodium 4-chlorophthalate as a crucial intermediate in the synthesis of 4-chlorophthalic anhydride []. The process involves several steps: 1. Direct chlorination: Monosodium phthalate reacts with chlorine in an aqueous solution, with the pH carefully controlled using a weak alkali solution. This results in the formation of monosodium 4-chlorophthalate.2. Further processing: This intermediate compound then undergoes desalination, dehydration, and ring closure to yield crude 4-chlorophthalic anhydride. 3. Purification: Finally, the crude product is purified through rectification to obtain pure 4-chlorophthalic anhydride.

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